This compound can be classified as a pyrazole derivative, which is a five-membered ring structure containing two nitrogen atoms. Pyrazoles are often utilized in various pharmaceutical applications due to their ability to interact with biological targets. The specific structure of 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid suggests potential roles in drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
The synthesis of 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves several key steps:
These synthetic routes may vary based on the availability of starting materials and desired yields, but they generally follow established organic synthesis protocols for heterocyclic compounds .
The molecular structure of 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be described as follows:
5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is likely related to its ability to interact with specific biological targets:
The physical and chemical properties of 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid include:
These properties are crucial for determining its usability in pharmaceutical formulations and interactions with biological systems .
5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has potential applications in various fields:
Pyrazole-carboxylic acid derivatives represent a privileged scaffold in contemporary drug discovery, with 5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid exemplifying the strategic integration of bioactive heterocycles. Characterized by the IUPAC name 5-cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid (CAS: 1496108-57-6) [6], this compound features a pyrazole core substituted at N1 with a pyridinyl ring, at C5 with a cyclopropyl group, and at C4 with a carboxylic acid functionality. Its molecular formula is C₁₂H₁₁N₃O₂, with a molecular weight of 229.24 g/mol . The structural architecture incorporates three pharmacologically significant elements: 1) The pyrazole ring as a heterocyclic nucleus enabling diverse binding interactions; 2) The carboxylic acid group conferring hydrogen-bonding capability and modulating solubility; 3) The cyclopropyl and pyridinyl substituents enhancing three-dimensionality and target engagement potential. This molecular framework aligns with the broader class of pyrazole-4-carboxylic acids, which have demonstrated exceptional versatility in interacting with biological targets through hydrogen bonding, π-stacking, and metal coordination [7] [9].
Table 1: Key Identifiers of 5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid
Property | Value |
---|---|
IUPAC Name | 5-cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid |
CAS Number | 1496108-57-6 |
Molecular Formula | C₁₂H₁₁N₃O₂ |
Molecular Weight | 229.24 g/mol |
InChI Key | QNXCBZBVGWLWCK-UHFFFAOYSA-N |
Canonical SMILES | OC(=O)C1=CN(N=C1C2CC2)C3=NC=CC=C3 |
Storage Conditions | Refrigerated |
The pyrazole-4-carboxylic acid moiety serves as a multifunctional pharmacophore enabling precise molecular interactions with biological targets. The carboxylic acid group provides strong hydrogen-bonding capacity, often forming critical salt bridges with basic amino acid residues (e.g., lysine, arginine) in enzymatic binding pockets. This functionality enhances water solubility and influences pharmacokinetic properties, particularly bioavailability and distribution [7] [10]. Concurrently, the pyrazole ring acts as a rigid planar heterocycle that facilitates π-π stacking interactions with aromatic residues (phenylalanine, tyrosine, tryptophan) in protein targets. Its dual nitrogen atoms offer additional hydrogen-bonding sites and enable metal coordination in metalloenzyme targets [7].
Structural analyses of bioactive pyrazole derivatives reveal consistent patterns of target engagement. In sGC (soluble guanylate cyclase) activators like those described in patent EP3164399A1, the pyrazole-4-carboxylic acid moiety anchors the molecule through hydrogen bonding with catalytic residues, while adjacent substituents modulate potency and selectivity [3]. Similarly, kinase inhibitors leverage the pyrazole-carboxylic acid scaffold to occupy the adenine-binding pocket of ATP-binding sites through complementary hydrogen bonding [7]. The regiochemistry of substitution significantly influences bioactivity; the 1,3,5-trisubstitution pattern in 5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid positions the carboxylic acid at C4 for optimal vectorial orientation toward target residues. This strategic placement is evident in optimized drug candidates where C4-carboxylic acids demonstrate superior target affinity compared to other positional isomers [7] [9].
Table 2: Comparative Bioactivity of Pyrazole Carboxylic Acid Derivatives
Compound Class | Biological Activity | Key Structural Features |
---|---|---|
1H-Pyrazole-4-carboxylic acids | Soluble guanylate cyclase activation | C4-COOH, N1-aryl, C5-cyclopropyl |
1,5-Diarylpyrazole-3-carboxylic acids | COX-2 inhibition (e.g., Celecoxib) | C3-COOH, N1-aryl, C5-aryl |
1-Alkylpyrazole-4-carboxylic acids | Monoacylglycerol lipase inhibition | C4-COOH, N1-alkyl, C5-trifluoromethyl |
The cyclopropyl group at the C5 position introduces critical three-dimensionality and electronic effects that enhance target complementarity. This smallest carbocyclic ring adopts a high strain conformation (bond angles ~60° vs. ideal tetrahedral 109.5°) that creates unique steric and electronic properties. The cyclopropyl's C-H bonds exhibit enhanced σ-donor character, enabling stronger C-H···O hydrogen bonds with carbonyl groups in protein targets [7]. Additionally, the cyclopropyl moiety enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C5 position, a common metabolic vulnerability in alkyl-substituted pyrazoles [2] [7]. In 5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, this substituent occupies a spatially constrained region of target binding pockets, displacing water molecules and increasing binding entropy—a phenomenon quantified in thermodynamic studies of cyclopropyl-containing inhibitors [3].
The pyridin-2-yl group at N1 provides a versatile hydrogen-bond acceptor system and enables metal coordination. The sp²-hybridized nitrogen at the ortho position participates in directional hydrogen bonding with serine, threonine, or backbone amide protons in target proteins. This nitrogen's position is geometrically optimized for bidentate interactions when combined with the adjacent carboxylic acid [3] [6]. The pyridine ring also facilitates π-stacking with phenylalanine residues and enables water-mediated hydrogen bonding networks at protein interfaces. In metal-dependent enzymes, the pyridyl nitrogen can coordinate catalytic metals (e.g., zinc in metalloproteases), as demonstrated in molecular docking studies of related compounds [3] [9]. The electronic effects of this heteroaryl substituent influence the pyrazole ring's electron density, modulating the carboxylic acid's pKa and thus its ionization state under physiological conditions—a critical factor for membrane permeability and target binding [6].
The medicinal evolution of pyrazole derivatives spans over a century, beginning with Ludwig Knorr's pioneering synthesis of pyrazoles via condensation of 1,3-dicarbonyl compounds with hydrazines in 1883 [7]. This foundational methodology enabled systematic exploration of pyrazole medicinal chemistry throughout the 20th century. The 1960s witnessed the emergence of first-generation pyrazole drugs like phenylbutazone (anti-inflammatory) and betazole (H₂ receptor agonist), establishing the scaffold's pharmaceutical relevance [7]. A transformative advancement occurred in the 1990s with the development of Celecoxib, a selective COX-2 inhibitor featuring a 1,5-diarylpyrazole structure that demonstrated improved gastrointestinal safety over nonsteroidal anti-inflammatory drugs [7].
The late 1990s-early 2000s marked the golden age of pyrazole pharmacophore optimization, exemplified by the discovery of Rimonabant, a 1,3,5-trisubstituted pyrazole cannabinoid receptor antagonist approved for obesity treatment. Rimonabant's molecular architecture—specifically its C5 4-chlorophenyl group, C3 carboxamide, and N1 piperidinyl substitution—established the blueprint for advanced pyrazole derivatives [7]. Concurrently, synthetic methodologies expanded beyond Knorr condensations to include dipolar cycloadditions, multicomponent reactions, and transition metal-catalyzed couplings, enabling access to previously inaccessible substitution patterns [7]. Patent EP3164399A1 (2017) represents contemporary innovation, disclosing thiophen-2-yl-pyridin-2-yl-1H-pyrazole-4-carboxylic acid derivatives as soluble guanylate cyclase activators for glaucoma treatment—a direct conceptual precursor to 5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid [3]. The cyclopropyl substitution strategy has gained prominence in the last decade as crystallographic studies revealed its superior binding pocket occupancy compared to linear alkyl groups [7].
Table 3: Historical Milestones in Pyrazole-Based Drug Development
Time Period | Key Developments | Representative Agents |
---|---|---|
1883 | Knorr condensation discovered | Synthetic pyrazoles |
1960s | First therapeutic pyrazoles marketed | Phenylbutazone, Betazole |
1990s | COX-2 selective inhibitors developed | Celecoxib |
2000s | 1,3,5-Trisubstituted pyrazoles for CNS targets | Rimonabant, CDPPB |
2010s | Cyclopropyl-substituted pyrazoles for enzyme activation | sGC activators (EP3164399A1) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1